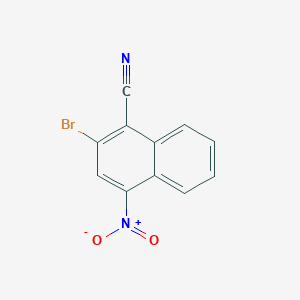
2-Bromo-4-nitronaphthalene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-nitronaphthalene-1-carbonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of bromine, nitro, and nitrile functional groups attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitronaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 4-nitronaphthalene-1-carbonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-nitronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted naphthalene derivatives.
Reduction: Formation of 2-Bromo-4-aminonaphthalene-1-carbonitrile.
Oxidation: Formation of oxidized naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-4-nitronaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-nitronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-nitroaniline
- 1-(4-Bromophenyl)Cyclopentanecarbonitrile
- 2-Bromo-4-chlorophenyl-2-bromobutyrate
Comparison
2-Bromo-4-nitronaphthalene-1-carbonitrile is unique due to the presence of both nitro and nitrile groups on the naphthalene ring, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a combination of properties that make it suitable for specific synthetic and research purposes.
Propiedades
Fórmula molecular |
C11H5BrN2O2 |
|---|---|
Peso molecular |
277.07 g/mol |
Nombre IUPAC |
2-bromo-4-nitronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H5BrN2O2/c12-10-5-11(14(15)16)8-4-2-1-3-7(8)9(10)6-13/h1-5H |
Clave InChI |
HNEUBSQLHQLSBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2C#N)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















